![molecular formula C11H20Cl2N2O B6351052 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride CAS No. 1993053-32-9](/img/structure/B6351052.png)
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its unique structure, which includes an amino group, a dimethylamino group, and a phenyl ring, making it a versatile molecule for research and industrial purposes.
作用机制
Target of Action
It is suggested that it may act as an inhibitor of choline uptake .
Mode of Action
It is known to be a potent protector against mechlorethamine cytotoxicity . This suggests that it may interact with its targets to prevent or reduce the cytotoxic effects of mechlorethamine.
Biochemical Pathways
Given its potential role as an inhibitor of choline uptake , it may impact pathways related to choline metabolism and neurotransmission.
Result of Action
Its potential role as a protector against mechlorethamine cytotoxicity suggests that it may have cytoprotective effects.
生化分析
Biochemical Properties
The biochemical properties of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride are largely determined by its functional groups. The amino group can act as a base, accepting a proton and forming a positively charged ammonium ion. This can facilitate interactions with negatively charged molecules or molecular regions . The hydroxyl group can form hydrogen bonds, allowing the compound to interact with a wide range of biomolecules .
Cellular Effects
The cellular effects of this compound are not fully understood at this time. Given its chemical structure, it is likely that it can interact with various types of cells and cellular processes. For example, it may influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not currently known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, depending on factors such as its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound likely vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not currently known. Given its chemical structure, it is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not currently known. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride typically involves the reaction of 3-dimethylamino-1-propanol with appropriate reagents. One common method includes the use of thionyl chloride to convert 3-dimethylamino-1-propanol into 1-chloro-3-dimethylaminopropane hydrochloride . This intermediate can then be reacted with 4-(dimethylamino)phenylamine under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, reducing the time and cost associated with production.
化学反应分析
Types of Reactions
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
相似化合物的比较
Similar Compounds
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride: A structurally similar compound with comparable properties.
4-(dimethylamino)triphenylphosphine: Another compound with a dimethylamino group, used in different chemical reactions.
Uniqueness
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development.
属性
IUPAC Name |
2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVTNQJUFBMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)
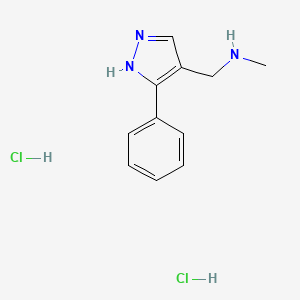
![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylicacid(HCl)](/img/structure/B6350991.png)
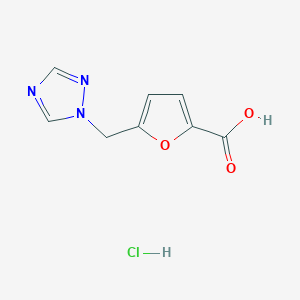

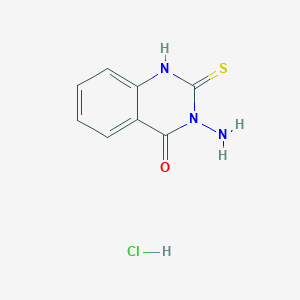
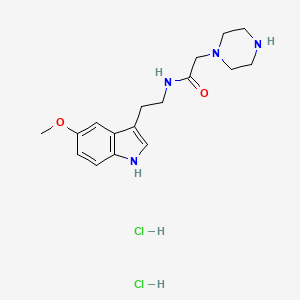

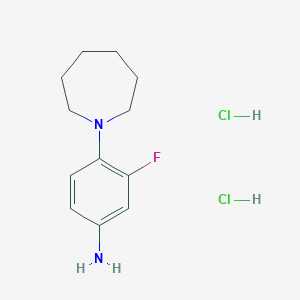

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B6351077.png)
